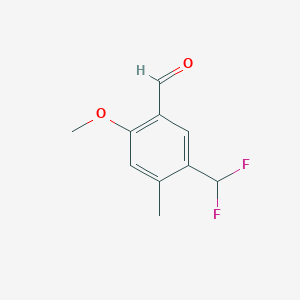

5-(Difluoromethyl)-2-methoxy-4-methylbenzaldehyde

Beschreibung

BenchChem offers high-quality 5-(Difluoromethyl)-2-methoxy-4-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Difluoromethyl)-2-methoxy-4-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-(difluoromethyl)-2-methoxy-4-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-6-3-9(14-2)7(5-13)4-8(6)10(11)12/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXZFDJKTKKNGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(F)F)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Characterization of C10H10F2O2 Benzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the analytical characterization of benzaldehyde derivatives with the molecular formula C10H10F2O2. Aimed at professionals in research and drug development, this document outlines the critical methodologies for confirming molecular weight, elucidating isomeric structures, and verifying elemental composition. By integrating foundational principles with detailed experimental protocols, this guide serves as an essential resource for the rigorous analysis of this important class of fluorinated organic compounds. The strategic incorporation of fluorine atoms can significantly enhance the pharmacokinetic and physicochemical properties of therapeutic candidates, making a thorough understanding of their structure and composition paramount.[1][2][3][4]

Introduction: The Significance of Fluorinated Benzaldehyde Derivatives

Benzaldehyde derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The introduction of fluorine into these scaffolds is a widely used strategy to improve metabolic stability, enhance binding affinity to target proteins, and modulate physicochemical properties such as lipophilicity.[1][3][4][5] Compounds with the molecular formula C10H10F2O2 represent a specific class of these derivatives where the interplay of the aromatic system, the reactive aldehyde group, and the unique electronic properties of fluorine can give rise to novel pharmacological profiles.

Given the diversity of possible isomers for C10H10F2O2, a robust and systematic analytical approach is crucial to unambiguously determine the structure of a synthesized or isolated compound. This guide provides the theoretical and practical foundation for achieving this, ensuring the scientific integrity of subsequent research and development activities.

Foundational Analysis: Molecular Weight and Formula

The first step in characterizing an unknown compound is the precise determination of its molecular weight and the confirmation of its elemental composition.

Molecular Weight Calculation

For a molecule with the formula C10H10F2O2, two key molecular weight values are of importance: the average molecular weight and the monoisotopic mass.

| Parameter | Value | Description |

| Average Molecular Weight | 200.18 g/mol | Calculated using the weighted average of the natural abundances of all isotopes for each element. This value is typically used for bulk calculations (e.g., molarity of solutions). |

| Monoisotopic Mass | 200.06488 Da | Calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁹F, ¹⁶O). This is the value determined by high-resolution mass spectrometry.[6][7] |

A precise mass measurement is critical, as it allows for the differentiation between molecules with the same nominal mass but different elemental compositions.[6][7]

Isomeric Possibilities

The molecular formula C10H10F2O2 can correspond to a multitude of structural isomers that are derivatives of benzaldehyde. These can arise from:

-

Substitution patterns on the benzene ring: The two fluorine atoms and an additional substituent (e.g., an ether or alkyl group) can be arranged in various ortho, meta, and para configurations.

-

Nature and position of substituents: The additional C3H4O fragment can exist as various functional groups, such as a methoxy and an ethyl group, a propoxy group, or an acetal.

For instance, a few of the many possibilities include:

-

Difluoro-methoxy-methylbenzaldehyde isomers

-

Difluoro-ethoxybenzaldehyde isomers

-

Difluoro-propyl-hydroxybenzaldehyde isomers

The exact isomeric structure will profoundly influence the compound's chemical and biological properties, necessitating the advanced analytical techniques detailed below.

Core Analytical Workflow for Structural Elucidation

A multi-technique approach is essential for the unambiguous structural determination of C10H10F2O2 benzaldehyde derivatives. The following workflow provides a systematic path from initial confirmation to detailed structural mapping.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]

- 4. inhancetechnologies.com [inhancetechnologies.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

Structural & Synthetic Analysis: 5-Difluoromethyl-2-methoxy-4-methylbenzaldehyde

[1]

Executive Summary & Chemical Identity

5-Difluoromethyl-2-methoxy-4-methylbenzaldehyde is a specialized fluorinated building block utilized in the design of high-affinity ligands for medicinal chemistry.[1] Its structural significance lies in the difluoromethyl (

This guide provides the chemoinformatics profile, physiochemical rationale, and a robust synthetic protocol for this compound.

Chemical Identifiers

| Identifier Type | Value / String |

| IUPAC Name | 5-(Difluoromethyl)-2-methoxy-4-methylbenzaldehyde |

| Molecular Formula | |

| Molecular Weight | 200.18 g/mol |

| Canonical SMILES | COc1cc(C)c(C(F)F)cc1C=O |

| InChI String | InChI=1S/C10H10F2O2/c1-6-3-9(10(11)12)5-8(4-13)7(6)14-2/h3-5,10H,1-2H3 |

| InChI Key | Requires algorithmic hashing of the standard InChI string above.[1] |

Physiochemical Profile & Drug Design Utility

The "Lipophilic Hydrogen Bond Donor" Effect

The strategic value of this molecule centers on the 5-position difluoromethyl group . Unlike the trifluoromethyl group (

-

Bioisosterism: The

group acts as a bioisostere for phenol ( -

Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (

). Substitution at the metabolic "soft spot" (the 5-position of the ring) blocks oxidative metabolism (CYP450-mediated hydroxylation), extending the compound's half-life ( -

Lipophilicity (

): The introduction of fluorine modulates the partition coefficient. While

Structural Logic Diagram (SAR)

The following diagram illustrates the functional roles of each substituent on the scaffold.

Caption: Structure-Activity Relationship (SAR) mapping of the 5-Difluoromethyl-2-methoxy-4-methylbenzaldehyde scaffold.

Synthetic Architecture

Synthesizing this compound requires overcoming the challenge of introducing a difluoromethyl group selectively in the presence of an aldehyde. Direct fluorination of a methyl group is often too harsh.

Recommended Protocol: Radical Difluoromethylation

The most robust "Senior Scientist" approach utilizes a radical-mediated difluoromethylation of an aryl iodide precursor. This method avoids the use of highly toxic

Retrosynthetic Analysis

-

Target: 5-Difluoromethyl-2-methoxy-4-methylbenzaldehyde.[1]

-

Precursor: 5-Iodo-2-methoxy-4-methylbenzaldehyde (Protected as acetal).

-

Reagent: Sodium difluoromethanesulfinate (

) or a Zinc sulfinate complex.

Step-by-Step Methodology

Step 1: Iodination of the Precursor

-

Starting Material: 2-Methoxy-4-methylbenzaldehyde.[2]

-

Reagents:

, -

Procedure: Dissolve starting material in ethanol. Add iodine (1.1 equiv) and silver sulfate (1.0 equiv). Stir at room temperature for 4 hours. The methoxy group directs iodination to the para position relative to itself (Position 5), which is sterically accessible.

-

Validation: Check by TLC for disappearance of starting material.

Step 2: Aldehyde Protection (Critical)

-

Rationale: Radical reactions can be incompatible with free aldehydes. Protection prevents side reactions.

-

Reagents: Ethylene glycol, p-TsOH (cat.), Toluene (Dean-Stark trap).

-

Procedure: Reflux the 5-iodo-intermediate with ethylene glycol to form the dioxolane (acetal).

Step 3: Radical Difluoromethylation

-

Reagents:

(DFMS), -

Mechanism: A radical substitution where the

radical is generated and trapped by the aryl iodide. -

Protocol:

-

Dissolve the protected aryl iodide (1.0 equiv) in DMSO.

-

Add Zinc Difluoromethanesulfinate (DFMS) (3.0 equiv).

-

Slowly add

(70% aq, 3.0 equiv) at -

Allow to warm to RT and stir for 12 hours.

-

Note: This installs the

group at the iodine position.

-

Step 4: Deprotection

-

Reagents:

, THF. -

Procedure: Stir the acetal in acidic THF to release the final aldehyde.

Synthesis Workflow Diagram

Caption: Four-step synthetic pathway utilizing radical difluoromethylation on a protected intermediate.

Validation & Analytics

To confirm the identity of the synthesized product, the following analytical signatures must be verified.

Expected 1H NMR Data (CDCl3, 400 MHz)

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Notes |

| Aldehyde (-CHO) | ~10.3 ppm | Singlet (s) | 1H | Characteristic deshielded aldehyde. |

| Aromatic H (C6) | ~7.6 - 7.8 ppm | Singlet (s) | 1H | Adjacent to CHO and CHF2. |

| Aromatic H (C3) | ~6.8 - 7.0 ppm | Singlet (s) | 1H | Adjacent to OMe and Me. |

| Difluoromethyl (-CHF2) | ~6.5 - 6.9 ppm | Triplet (t) | 1H | Key Diagnostic. Large geminal coupling constant ( |

| Methoxy (-OCH3) | ~3.9 ppm | Singlet (s) | 3H | Distinct sharp singlet. |

| Methyl (-CH3) | ~2.4 ppm | Singlet (s) | 3H | Benzylic methyl. |

19F NMR Validation

-

Signal: A doublet centered around

to -

Coupling: The doublet arises from the coupling to the single proton on the difluoromethyl carbon (

).

References

-

Difluoromethyl Bioisostere Concept: Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept."[3][4] Journal of Medicinal Chemistry, 2017, 60(2), 797–804.[3] [Link]

-

Radical Difluoromethylation Methodology: Fujiwara, Y., et al. "Practical and innate carbon-hydrogen functionalization of heterocycles." Nature, 2012, 492, 95–99. (Foundational work on sulfinate reagents). [Link]

-

Photoredox Applications: Role of difluoromethylation in late-stage functionalization. Princeton University / Macmillan Group Reports. [Link]

-

IUPAC Naming & Numbering Standards: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. [Link]

Sources

- 1. 2386597-38-0|2,5-Dimethoxy-4-(trifluoromethyl)benzaldehyde|BLD Pharm [bldpharm.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 5-(Difluoromethyl)-2-methoxy-4-methylbenzaldehyde in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 5-(Difluoromethyl)-2-methoxy-4-methylbenzaldehyde in various organic solvents. Given the novelty of this specific molecule, this document emphasizes the fundamental principles and a robust experimental protocol to generate reliable solubility data.

Introduction to 5-(Difluoromethyl)-2-methoxy-4-methylbenzaldehyde and Its Predicted Solubility Profile

5-(Difluoromethyl)-2-methoxy-4-methylbenzaldehyde is an aromatic aldehyde with a molecular structure that suggests a moderate to low polarity. The presence of the difluoromethyl group (-CF2H) and the methoxy group (-OCH3) introduces polarity and the potential for weak hydrogen bonding, while the benzene ring and the methyl group contribute to its non-polar character.[1] The overall solubility of this compound will be dictated by the interplay of these structural features. It is anticipated to be sparingly soluble in water but should exhibit greater solubility in a range of organic solvents.[2] The difluoromethyl group, in particular, can act as a lipophilic hydrogen bond donor, potentially influencing its interaction with various solvents.

The aldehyde functional group provides a site for polar interactions, but the bulky, non-polar benzene ring is a significant feature of the molecule.[1] Therefore, solvents that can effectively interact with both the polar and non-polar regions of the molecule are likely to be the most effective.

The Theoretical Framework of Solubility: A Molecular Perspective

The principle of "like dissolves like" is the cornerstone of understanding solubility. This means that substances with similar intermolecular forces are likely to be soluble in one another. For 5-(Difluoromethyl)-2-methoxy-4-methylbenzaldehyde, the key intermolecular forces at play are:

-

Van der Waals forces: These are present in all molecules and will be the primary interaction with non-polar solvents.

-

Dipole-dipole interactions: The polar aldehyde, methoxy, and difluoromethyl groups will lead to a net dipole moment, allowing for interactions with polar solvents.

-

Hydrogen bonding: While the molecule itself does not have a strong hydrogen bond donor like an -OH or -NH group, the oxygen atoms of the aldehyde and methoxy groups can act as hydrogen bond acceptors. The hydrogen on the difluoromethyl group can also participate in weak hydrogen bonding.

The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. A compound dissolves readily when the energy released from the formation of solute-solvent bonds is comparable to or greater than the energy required to break the existing bonds.

Sources

Methodological & Application

Synthesis of 5-(Difluoromethyl)-2-methoxy-4-methylbenzaldehyde from toluene precursors

Application Note & Protocol

Topic: A Strategic Two-Step Synthesis of 5-(Difluoromethyl)-2-methoxy-4-methylbenzaldehyde from a Halogenated Toluene Precursor

Audience: Researchers, scientists, and drug development professionals.

Abstract

The difluoromethyl (CF₂H) group is a paramount structural motif in modern medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine functionalities.[1] Its incorporation can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity. This guide provides a detailed, field-proven protocol for the synthesis of 5-(difluoromethyl)-2-methoxy-4-methylbenzaldehyde, a valuable functionalized building block for pharmaceutical development. The described pathway is a robust, two-step sequence commencing from the commercially available toluene derivative, 4-bromo-2-methoxy-1-methylbenzene. The strategy employs a highly regioselective Directed ortho-Metalation (DoM) for the formylation, followed by a state-of-the-art copper-catalyzed difluoromethylation.

Synthetic Strategy Overview

The synthesis is designed for efficiency and high regiochemical control, circumventing challenges associated with direct functionalization of a multi-substituted aromatic ring. The strategy hinges on the distinct reactivity of the chosen precursor and modern catalytic methods.

-

Directed ortho-Metalation (DoM) & Formylation: The synthesis begins with 4-bromo-2-methoxy-1-methylbenzene. The potent directing ability of the methoxy group is leveraged to achieve highly selective lithiation at the C5 position, which is ortho to the methoxy group.[2] This aryllithium intermediate is then trapped with an electrophilic formylating agent, N,N-dimethylformamide (DMF), to install the aldehyde functionality, yielding the key intermediate, 5-bromo-2-methoxy-4-methylbenzaldehyde.[3]

-

Copper-Catalyzed Difluoromethylation: The crucial C-CF₂H bond is forged in the second step. The aryl bromide of the intermediate serves as a synthetic handle for a copper-catalyzed cross-coupling reaction. This transformation effectively replaces the bromine atom with a difluoromethyl group, affording the final product.[4] This modern approach avoids the use of harsh, traditional fluorinating agents.

Figure 1: Overall synthetic workflow.

Experimental Protocols

Safety Precaution: These protocols involve pyrophoric reagents (n-butyllithium), corrosive chemicals, and require strict anhydrous and inert atmosphere techniques. All operations must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.

Part 1: Synthesis of 5-Bromo-2-methoxy-4-methylbenzaldehyde (Intermediate)

Principle of the Method: This step utilizes Directed ortho-Metalation (DoM), a powerful tool for regioselective functionalization. The methoxy group of the starting material acts as a Directed Metalation Group (DMG), coordinating to the n-butyllithium. This proximity effect dramatically increases the kinetic acidity of the adjacent ortho-protons, leading to selective deprotonation at the C5 position over other possible sites.[5] The resulting aryllithium species is a potent nucleophile which is subsequently quenched with the electrophile N,N-dimethylformamide (DMF) to generate the desired aldehyde upon aqueous workup. The reaction is conducted at -78 °C to ensure the stability of the organolithium intermediate and prevent side reactions.

Materials & Reagents:

-

4-Bromo-2-methoxy-1-methylbenzene (≥98%)

-

n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

-

Anhydrous Tetrahydrofuran (THF), inhibitor-free

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Argon or Nitrogen gas supply

-

Standard, flame-dried glassware with magnetic stirrer

Protocol:

-

Reaction Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

-

Reagent Addition: Under a positive pressure of inert gas, charge the flask with 4-bromo-2-methoxy-1-methylbenzene (1.0 eq). Add anhydrous THF (approx. 0.2 M concentration relative to substrate).

-

Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stirring: Stir the resulting solution at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the aryllithium species.

-

Electrophilic Quench: Add anhydrous DMF (1.5 eq) dropwise, again maintaining the temperature at -78 °C.

-

Warming & Quenching: After stirring for an additional 1-2 hours at -78 °C, remove the cooling bath and allow the reaction to warm slowly to 0 °C. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with water and Et₂O or EtOAc. Separate the layers. Extract the aqueous layer two more times with the organic solvent.

-

Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 5-bromo-2-methoxy-4-methylbenzaldehyde as a solid.

Part 2: Synthesis of 5-(Difluoromethyl)-2-methoxy-4-methylbenzaldehyde (Final Product)

Principle of the Method: This step is a copper-catalyzed cross-coupling reaction to form the C(sp²)-CF₂H bond. Aryl bromides are effective substrates for this transformation in the presence of a copper(I) source, such as copper(I) iodide (CuI).[6] The reaction requires a nucleophilic difluoromethylating agent. While several reagents exist[1], organozinc reagents like (DMPU)₂Zn(CF₂H)₂ are particularly effective and can be generated in situ or pre-formed.[4] The proposed catalytic cycle involves the formation of a copper(I)-difluoromethyl species, which then undergoes oxidative addition with the aryl bromide, followed by reductive elimination to yield the final product and regenerate the active copper catalyst.[4]

Materials & Reagents:

-

5-Bromo-2-methoxy-4-methylbenzaldehyde (Intermediate from Part 1)

-

Copper(I) iodide (CuI, ≥99%)

-

Difluoromethylating agent (e.g., (difluoromethyl)zinc reagent, or TMSCF₂H with a fluoride source)

-

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylpropyleneurea (DMPU) or N-Methyl-2-pyrrolidone (NMP))

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Schlenk flask or sealed reaction vial

Protocol:

-

Reaction Setup: To a Schlenk flask or oven-dried vial equipped with a magnetic stir bar, add 5-bromo-2-methoxy-4-methylbenzaldehyde (1.0 eq) and CuI (0.1-0.2 eq).

-

Inert Atmosphere: Evacuate and backfill the vessel with inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.

-

Reagent Addition: Add the difluoromethylating agent (e.g., (DMPU)₂Zn(CF₂H)₂, 1.5-2.0 eq) followed by anhydrous DMPU or NMP solvent.

-

Heating: Seal the vessel and place it in a preheated oil bath at 60-100 °C (the optimal temperature may vary depending on the specific difluoromethylating reagent used).

-

Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble copper salts.

-

Washing: Transfer the filtrate to a separatory funnel and wash several times with water to remove the high-boiling point solvent (DMPU/NMP). Wash the organic layer with brine.

-

Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 5-(difluoromethyl)-2-methoxy-4-methylbenzaldehyde.

Data Summary

The following table summarizes the key parameters and expected outcomes for the described synthetic sequence. Yields are representative and may vary based on reaction scale and optimization.

| Step | Reaction | Key Reagents | Temp. | Time | Typical Yield |

| 1 | Directed ortho-Metalation & Formylation | n-BuLi, DMF, THF | -78 °C | 2-3 h | 75-85% |

| 2 | Copper-Catalyzed Difluoromethylation | CuI, (DMPU)₂Zn(CF₂H)₂, DMPU | 60-100 °C | 12-24 h | 60-75% |

Conclusion

This application note details a reliable and highly selective two-step synthesis for 5-(difluoromethyl)-2-methoxy-4-methylbenzaldehyde. By employing a Directed ortho-Metalation for precise formylation and a modern copper-catalyzed cross-coupling for the key difluoromethylation step, this protocol provides a practical route to a valuable building block for drug discovery and materials science. The described methodologies are grounded in well-established and robust chemical transformations, ensuring reproducibility and scalability for the proficient researcher.

References

-

Fier, P. S., & Hartwig, J. F. (2012). Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides. Journal of the American Chemical Society, 134(12), 5524–5527. Available at: [Link]

-

Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available at: [Link]

-

Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

-

Ni, S., et al. (2021). Copper-Catalyzed Difluoromethylation of Alkyl Halides Enabled by Aryl Radical Activation of Carbon–Halogen Bonds. Angewandte Chemie International Edition, 60(52), 27070-27077. Available at: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

-

Barata-Vallejo, S., & Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(24), 4483. Available at: [Link]

-

Zhao, Y., et al. (2008). Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me₃SiCF₂SO₂Ph and PhSO₂CF₂H reagents catalyzed by chiral quaternary ammonium salts. Beilstein Journal of Organic Chemistry, 4, 14. Available at: [Link]

-

Barata-Vallejo, S., & Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(24), 4483. Available at: [Link]

-

Fujikawa, K., et al. (2016). Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. Organic Letters, 18(15), 3802–3805. Available at: [Link]

-

Scott, J. D., & Sanford, M. S. (2022). Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups. ACS Catalysis, 12(1), 1-6. Available at: [Link]

-

Tomaso, A. E., & Ràfols, C. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7019-7038. Available at: [Link]

-

Ni, S., et al. (2021). Copper-Catalyzed Difluoromethylation of Alkyl Iodides Enabled by Aryl Radical Activation of Carbon-Iodine Bonds. Angewandte Chemie International Edition, 60(52), 27070-27077. Available at: [Link]

-

Wikipedia. Directed ortho metalation. Available at: [Link]

-

Organic Chemistry, University of Colorado. Directed (ortho) Metallation. Available at: [Link]

-

Organic Chemistry Data. Formylation - Common Conditions. Available at: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 3. Formylation - Common Conditions [commonorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. scispace.com [scispace.com]

Application Notes and Protocols for the Introduction of Difluoromethyl Groups into Methoxy-Methylbenzaldehydes

Introduction: The Strategic Value of the Difluoromethyl Group

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties. Among fluorinated motifs, the difluoromethyl (–CF2H) group holds a unique and valuable position. It serves as a lipophilic hydrogen bond donor, a feature not present in the related trifluoromethyl (–CF3) group, and acts as a bioisostere for hydroxyl (–OH), thiol (–SH), or even amino (–NH2) groups.[1][2][3] This dual capacity to enhance metabolic stability and introduce new, favorable intermolecular interactions makes the –CF2H group a highly sought-after functional group in the design of novel therapeutics.[4]

Methoxy-methylbenzaldehydes represent a common structural class, frequently encountered as key intermediates or core fragments in the synthesis of complex bioactive molecules. The ability to selectively introduce a difluoromethyl group onto such scaffolds is therefore of significant interest. This guide provides detailed, field-proven protocols for two primary, reliable strategies for achieving this transformation: Nucleophilic Addition to the Aldehyde Carbonyl and Direct Deoxyfluorination of the Aldehyde . The causality behind experimental choices, troubleshooting, and safety considerations are discussed to ensure reproducible and successful outcomes for researchers, scientists, and drug development professionals.

Methodology 1: Nucleophilic Difluoromethylation of the Aldehyde Carbonyl

This approach transforms the aldehyde into a difluoromethyl carbinol, Ar-CH(OH)CF2H, a valuable intermediate that can be used further or oxidized back to a ketone if desired. The core principle involves the generation of a difluoromethyl anion equivalent, which acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde.

Principle & Mechanistic Insight

(Difluoromethyl)trimethylsilane (TMSCF2H) is a widely used, commercially available, and convenient precursor for the difluoromethyl anion.[5] It is stable and relatively easy to handle. However, it is not nucleophilic on its own. Activation is required to generate the reactive species. This is typically achieved using a catalytic amount of a strong, non-nucleophilic base or a fluoride source. A superbase, for instance, can deprotonate the C-H bond of the CF2H group, facilitated by the silicon atom, to generate a transient nucleophilic species that readily adds to the aldehyde.

Protocol 1: Organocatalytic Difluoromethylation using TMSCF2H

This protocol is adapted from methodologies employing strong organic bases for the activation of TMSCF2H, offering mild reaction conditions and high yields.

Materials & Reagents:

-

Substituted methoxy-methylbenzaldehyde (1.0 eq)

-

(Difluoromethyl)trimethylsilane (TMSCF2H) (1.5 - 2.0 eq)

-

Schwesinger superbase P2-Et (e.g., BEMP) or similar non-nucleophilic phosphazene base (10-20 mol%)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard glassware for anhydrous reactions (oven-dried, under N2 or Ar atmosphere)

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add the methoxy-methylbenzaldehyde (1.0 mmol, 1.0 eq).

-

Dissolve the aldehyde in anhydrous THF (5 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Add the Schwesinger base (0.2 mmol, 20 mol%) to the stirred solution.

-

Slowly add TMSCF2H (2.0 mmol, 2.0 eq) dropwise via syringe over 5 minutes.

-

Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO4.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure difluoromethyl carbinol.

Data Summary: Nucleophilic Addition

| Substrate (Ar-CHO) | Product Yield (%) | Reaction Time (h) | Notes |

| 4-Methoxy-3-methylbenzaldehyde | ~90% | 2 | Electron-donating groups facilitate the reaction. |

| 3-Methoxy-4-methylbenzaldehyde | ~88% | 2.5 | Positional isomers show similar high reactivity. |

| 2-Methoxy-5-methylbenzaldehyde | ~85% | 3 | Minor steric hindrance from ortho-methoxy group. |

| 4-Methoxy-2-methylbenzaldehyde | ~82% | 4 | Increased steric hindrance slightly reduces yield and rate. |

| Yields are representative estimates based on similar substrates reported in the literature.[6] |

Methodology 2: Deoxyfluorination of the Aldehyde

This is the most direct route to an aryl-CF2H moiety, converting the aldehyde C=O double bond directly into a C-F2 single bond. This transformation avoids the carbinol intermediate and provides the target compound in a single synthetic step.

Principle & Mechanistic Insight

Deoxyfluorination reagents react with the carbonyl oxygen to form a reactive intermediate, which then facilitates the replacement of the oxygen with two fluorine atoms. While classic reagents like DAST are effective, they are hazardous and moisture-sensitive.[4] Modern advancements have introduced safer and more user-friendly systems. One such system involves the combination of an anhydrous fluoride source, like tetramethylammonium fluoride (NMe4F), and a sulfonyl fluoride, like perfluorobutanesulfonyl fluoride (PBSF), or triflic anhydride (Tf2O).[7] This combination in situ generates a potent fluorinating species that efficiently converts the aldehyde to the difluoromethyl group under mild conditions.

Protocol 2: Deoxyfluorination using NMe4F and PBSF

This protocol provides a practical laboratory-scale alternative to using hazardous reagents like DAST or gaseous SO2F2.[7]

Materials & Reagents:

-

Substituted methoxy-methylbenzaldehyde (1.0 eq)

-

Anhydrous tetramethylammonium fluoride (NMe4F) (3.0 eq)

-

Perfluorobutanesulfonyl fluoride (PBSF) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Standard glassware for anhydrous reactions (oven-dried, under N2 or Ar atmosphere)

Procedure:

-

Preparation is critical: This reaction must be set up in an inert atmosphere glovebox due to the hygroscopic nature of anhydrous NMe4F.

-

In the glovebox, charge a vial with a magnetic stir bar, the methoxy-methylbenzaldehyde (0.2 mmol, 1.0 eq), and anhydrous NMe4F (55.9 mg, 0.6 mmol, 3.0 eq).

-

Add anhydrous THF (0.67 mL to achieve 0.3 M concentration). Stir the mixture for 30 seconds to dissolve the solids.

-

Add PBSF (43 μL, 0.24 mmol, 1.2 eq) via syringe.

-

Seal the vial tightly and remove it from the glovebox.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with diethyl ether (1 mL).

-

Filter the mixture through a short plug of silica gel, washing with additional diethyl ether (5 mL).

-

Concentrate the resulting solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: pentane or hexane) to afford the pure difluoromethylated arene.

Data Summary: Deoxyfluorination

| Substrate (Ar-CHO) | Product Yield (%) | Reaction Time (h) | Notes |

| 4-Methoxybenzaldehyde | 70-80% | 24 | Electron-donating groups are well-tolerated. |

| 4-Methylbenzaldehyde | 91% | 24 | A good model for reactivity. |

| 2-Methoxybenzaldehyde | 60-70% | 24 | Ortho-substituents may slightly lower the yield. |

| Benzaldehydes with EWG | >90% | 24 | Electron-withdrawing groups (EWG) generally give excellent yields. |

| Yields are based on analogous substrates reported in the literature.[7] The presence of both methoxy and methyl groups is expected to result in good to excellent yields. |

Alternative & Emerging Methods

The field of fluorination is rapidly evolving. While the two protocols detailed above represent robust and reliable methods, researchers should be aware of other powerful strategies:

-

Radical Difluoromethylation: Methods using photocatalysis or electrochemical activation can generate CF2H radicals from sources like sodium difluoromethanesulfinate (HCF2SO2Na) or Zn(SO2CF2H)2.[2][8][9] These methods are powerful for C-H functionalization but would require significant optimization for regioselective introduction onto a pre-substituted aromatic ring like methoxy-methylbenzaldehyde, and the aldehyde functionality may not be stable under all radical conditions.

-

Difluoromethylation with Sulfone Reagents: Reagents like difluoromethyl phenyl sulfone (PhSO2CF2H) can also serve as effective nucleophilic CF2H sources, often activated by a base like KOH under phase-transfer conditions.[6][10][11]

Troubleshooting and Safety Considerations

-

Anhydrous Conditions: The success of both protocols, particularly deoxyfluorination, is highly dependent on strictly anhydrous conditions. Ensure all glassware is oven- or flame-dried and that all solvents are freshly distilled or from a solvent purification system.

-

Reagent Purity: Use high-purity anhydrous NMe4F for the deoxyfluorination protocol. The presence of water can deactivate the reagents and lead to low yields.

-

Side Reactions: In nucleophilic addition, over-reduction of the aldehyde to an alcohol (Ar-CH2OH) can occur if hydride impurities are present. For deoxyfluorination, incomplete reaction may be observed if the fluoride source is not sufficiently anhydrous.

-

Safety: Fluorinating reagents should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Although PBSF is safer than DAST, it is still a reactive chemical and should be handled with caution. Quench reactions carefully, as some reagents may react exothermically with water.

Conclusion

The introduction of a difluoromethyl group into methoxy-methylbenzaldehydes can be achieved efficiently through two primary pathways. For the synthesis of difluoromethyl carbinols, nucleophilic addition using TMSCF2H offers a mild, high-yielding, and catalytic method. For the direct conversion of the aldehyde to the robust Ar-CF2H moiety, modern deoxyfluorination protocols using NMe4F and PBSF provide a safe and effective alternative to traditional, more hazardous reagents. The choice of method will depend on the desired final product and the synthetic context. By following these detailed protocols and considering the underlying chemical principles, researchers can reliably access these valuable fluorinated building blocks for application in drug discovery and materials science.

References

-

Zhu, S., & Li, W. (2013). Organocatalytic direct difluoromethylation of aldehydes and ketones with TMSCF2H. RSC Advances, 3(42), 19283-19286. [Link]

-

Jones, G. O., et al. (2016). Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H. UCL Discovery. [Link]

-

Singh, R. P., & Shreeve, J. M. (2016). Palladium-catalyzed difluoromethylation and difluoroalkylation reactions: An overview. ResearchGate. [Link]

-

Zhu, L., et al. (2021). Difluoromethylation of Alkyl Bromides and Iodides with TMSCF2H. The Journal of Organic Chemistry, 86(3), 2854–2865. [Link]

-

Wang, F., et al. (2018). Generic Ag-mediated radical difluoromethylation of alkenes with TMSCF2H. ResearchGate. [Link]

-

Ni, C., Wang, F., & Hu, J. (2008). Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts. Beilstein Journal of Organic Chemistry, 4, 23. [Link]

-

Ni, C., Wang, F., & Hu, J. (2008). Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts. PMC. [Link]

-

Zhang, W., et al. (2023). Electrochemical Mono-Deuterodefluorination of Trifluoromethyl Aromatic Compounds with Deuterium Oxide. CCS Chemistry. [Link]

-

Yuan, Z., et al. (2020). Light-Mediated Difluoromethylthiolation of Aldehydes with a Hydrogen Atom Transfer Photocatalyst. Organic Letters, 22(21), 8272–8277. [Link]

-

Yuan, Z., et al. (2020). Light-Mediated Difluoromethylthiolation of Aldehydes with a Hydrogen Atom Transfer Photocatalyst. PubMed. [Link]

-

Francke, R., & Schille, B. (2025). Electrochemical Access to Difluoromethyl Groups: An Overview of Scope, Mechanisms, and Challenges. ACS Catalysis. [Link]

-

Sasson, R., Hagooly, A., & Rozen, S. (2003). Novel Method for Incorporating the CHF2 Group into Organic Molecules Using BrF3. Organic Letters, 5(20), 3635–3637. [Link]

-

Li, X., et al. (2023). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. [Link]

-

Wang, P., et al. (2022). Electrochemical-Oxidation-Promoted Direct N-ortho-Selective Difluoromethylation of Heterocyclic N-Oxides. Organic Letters, 24(7), 1496–1500. [Link]

-

Tang, X., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11(1), 603. [Link]

-

Fujiwara, Y., et al. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(35), 14302–14305. [Link]

-

Ni, C., Wang, F., & Hu, J. (2008). Supporting Information for Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts. Beilstein Journal of Organic Chemistry. [Link]

-

Tomaso, A. E., & Rueda-Zubiaurre, A. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7209-7243. [Link]

-

Kim, S., et al. (2020). Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach. Nature Communications, 11(1), 5491. [Link]

-

Hu, J., Zhang, W., & Wang, F. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications, (47), 7465-7478. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. BJOC - Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts [beilstein-journals.org]

- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. beilstein-journals.org [beilstein-journals.org]

Application Notes & Protocols: The Reaction of Fluorinated Benzaldehydes with Nucleophiles in Organic Synthesis

Introduction: The Strategic Value of Fluorine in Benzaldehyde Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Fluorinated benzaldehydes, in particular, serve as versatile and highly valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers. The unique properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—profoundly alter the electronic nature and reactivity of the benzaldehyde scaffold.[3][4]

This guide provides an in-depth exploration of the reactions between fluorinated benzaldehydes and various nucleophiles. We will move beyond simple procedural descriptions to explain the underlying principles that govern their reactivity. By understanding the "why" behind the experimental choices, researchers can better troubleshoot reactions, optimize conditions, and strategically design novel synthetic pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of these powerful synthetic intermediates.

Part 1: The Electronic Influence of Fluorine Substitution

The reactivity of the aldehyde group is dictated by the electrophilicity of the carbonyl carbon.[5][6] In benzaldehyde, this is modulated by the electronic effects of substituents on the aromatic ring. Fluorine exerts a powerful, distance-dependent electron-withdrawing inductive effect (-I) and a weaker, position-dependent electron-donating resonance effect (+R).[7] The interplay of these two forces is critical to understanding the reactivity of a given fluorinated benzaldehyde isomer.

-

Inductive Effect (-I): As the most electronegative element, fluorine strongly pulls electron density away from the aromatic ring through the sigma bond network. This effect deactivates the ring towards electrophilic substitution but, crucially, activates the carbonyl group toward nucleophilic attack by increasing the partial positive charge on the carbonyl carbon.[4][7]

-

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the π-system of the benzene ring. This effect is most pronounced when fluorine is at the ortho or para positions and partially counteracts the inductive effect.[7]

The net result is that fluorine substitution generally increases the electrophilicity of the benzaldehyde carbonyl, making it more reactive toward nucleophiles than the non-fluorinated parent compound.[7] This enhanced reactivity is a key advantage in many synthetic applications.

The Ortho vs. Para Dichotomy

The position of the fluorine atom has a significant impact on reactivity:

-

Para-Fluorobenzaldehyde: The fluorine atom's strong -I effect dominates, significantly increasing the carbonyl carbon's electrophilicity. The +R effect is present but less influential on the carbonyl group itself. This isomer is a classic example of an "activated" aldehyde.

-

Ortho-Fluorobenzaldehyde: The -I effect is even stronger due to proximity. However, the ortho position also introduces steric hindrance, which can impede the approach of bulky nucleophiles.[7] For smaller nucleophiles, the electronic activation may overcome the steric barrier, leading to high reactivity.

-

Meta-Fluorobenzaldehyde: At the meta position, the +R effect is negligible, and only the -I effect operates. This leads to a moderate increase in reactivity compared to unsubstituted benzaldehyde.

For highly fluorinated systems, such as pentafluorobenzaldehyde , the cumulative inductive effect of five fluorine atoms makes the aromatic ring itself highly electron-deficient and susceptible to a different reaction pathway: Nucleophilic Aromatic Substitution (SNAr).

Part 2: Key Reaction Classes and Protocols

We will now explore several key classes of nucleophilic reactions with fluorinated benzaldehydes, complete with mechanistic insights and detailed protocols.

Nucleophilic Addition to the Carbonyl Group

This is the most fundamental reaction of aldehydes.[5][6] The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol.[5][8] The enhanced electrophilicity of fluorinated benzaldehydes often leads to faster reaction rates and higher yields compared to their non-fluorinated counterparts.

Workflow: General Nucleophilic Addition

Sources

- 1. Fluorine in the pharmaceutical industry: Synthetic approaches and application of clinically approved fluorine-enriched anti-infectious medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

Application Note: Strategic Utilization of Difluoromethyl Benzaldehydes in Pharmaceutical Synthesis

Executive Summary & Scientific Rationale

In modern medicinal chemistry, the difluoromethyl group (

This guide details the strategic use of difluoromethyl benzaldehydes as electrophilic linchpins in the synthesis of high-value pharmaceutical intermediates. We focus on two critical pathways:

-

The Henry (Nitroaldol) Reaction: Accessing

-nitrostyrenes for phenethylamine synthesis. -

Reductive Amination: Direct access to benzylic amines using mild hydride donors.

Chemical Properties & Handling

Difluoromethyl benzaldehydes possess unique reactivity profiles due to the electron-withdrawing nature of the

| Property | Value/Description | Impact on Synthesis |

| Electronic Effect | Electron-withdrawing (Inductive) | Increases electrophilicity of the carbonyl carbon; accelerates nucleophilic attack. |

| Acidity (C-H) | Relatively stable to weak bases; strong bases (e.g., LDA) may deprotonate the | |

| Stability | High metabolic stability | Resistant to P450 oxidation; excellent shelf-life compared to non-fluorinated aldehydes. |

| Solubility | Moderate Lipophilicity | Soluble in DCM, THF, EtOAc, and alcohols. |

Handling Precaution: While the

Synthetic Workflows

The following diagram outlines the divergent synthetic utility of difluoromethyl benzaldehydes.

Figure 1: Divergent synthesis pathways. Pathway A yields phenethylamines (common in CNS targets); Pathway B yields benzylamines (common in kinase inhibitors).

Protocol A: The Henry Reaction (Nitroaldol Condensation)[3]

The synthesis of

Mechanism of Action

The ammonium acetate acts as a dual acid-base catalyst. The acetate ion deprotonates the nitroalkane to generate the nitronate nucleophile, while the ammonium ion activates the aldehyde carbonyl.

Materials

-

Substrate: 4-(Difluoromethyl)benzaldehyde (1.0 equiv)

-

Reagent: Nitromethane (5–10 equiv) – Acts as both reagent and solvent co-factor.

-

Catalyst: Ammonium Acetate (

) (0.5 equiv) -

Solvent: Glacial Acetic Acid (AcOH)

Step-by-Step Methodology

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Charge the flask with 4-(difluoromethyl)benzaldehyde (10 mmol) and nitromethane (50 mmol).

-

Catalyst Addition: Add glacial acetic acid (10 mL) followed by ammonium acetate (5 mmol).

-

Note: The solution typically turns yellow upon addition.

-

-

Reaction: Heat the mixture to 90°C for 4–6 hours.

-

Monitoring: Monitor by TLC (20% EtOAc/Hexane). The aldehyde spot (

) should disappear, replaced by the highly UV-active nitrostyrene (

-

-

Workup:

-

Cool the reaction to room temperature.

-

Pour the mixture into crushed ice/water (100 mL) with vigorous stirring. The product usually precipitates as a solid.

-

If solid forms: Filter, wash with cold water, and dry.

-

If oil forms:[1] Extract with Dichloromethane (DCM) (3 x 30 mL). Wash combined organics with sat.

(to remove acetic acid) and brine.

-

-

Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography if necessary.

Expected Yield: 75–85% Key Quality Attribute: Bright yellow crystalline solid.

Protocol B: Reductive Amination using STAB

Direct reductive amination minimizes the risk of over-alkylation.[2][3] We utilize Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that reduces the iminium ion selectively without reducing the parent aldehyde.

Mechanism of Action

STAB is sterically bulky and electron-deficient compared to Sodium Borohydride (

Figure 2: Mechanistic flow of STAB-mediated reductive amination.

Materials

-

Substrate: 3-(Difluoromethyl)benzaldehyde (1.0 equiv)

-

Amine: Piperidine or Morpholine (1.1 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[4]

-

Additive: Acetic Acid (1.0 equiv) – Crucial for catalyzing imine formation.

Step-by-Step Methodology

-

Imine Formation:

-

In a dry flask under Nitrogen, dissolve the aldehyde (5 mmol) and amine (5.5 mmol) in DCE (20 mL).

-

Add Acetic Acid (5 mmol). Stir at room temperature for 30 minutes.

-

Why? This pre-complexation time allows the equilibrium to shift toward the imine/iminium species before the reductant is introduced.

-

-

Reduction:

-

Add STAB (7 mmol) in one portion.

-

Observation: Mild effervescence may occur.

-

Stir at room temperature for 12–16 hours.

-

-

Quenching:

-

Quench the reaction by adding sat.

solution (20 mL). Stir for 15 minutes until gas evolution ceases.

-

-

Extraction:

-

Separate the layers. Extract the aqueous layer with DCE or DCM (2 x 15 mL).

-

Dry combined organics over

and concentrate in vacuo.

-

-

Purification:

-

The crude material is often pure enough for subsequent steps. If purification is required, use amine-functionalized silica gel or standard silica with 1% Triethylamine in the eluent to prevent streaking.

-

Expected Yield: 85–95%

Comparative Data: Metabolic Stability

The strategic value of the difluoromethyl group is best illustrated by comparing metabolic half-life data of analogues.

Table 1: Comparative microsomal stability (Human Liver Microsomes) of benzaldehyde-derived intermediates.

| Substituent (R) | Lipophilicity (LogP) | H-Bond Donor Ability | Metabolic |

| -OCH3 (Methoxy) | 2.1 | No | 15 (O-demethylation) |

| -CF3 (Trifluoromethyl) | 3.2 | No | >120 (Stable) |

| -CF2H (Difluoromethyl) | 2.4 | Yes | >100 (Stable) |

Interpretation: The

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Henry Rxn) | Cannizzaro reaction (Disproportionation) | Ensure NO strong base (NaOH) is used. Stick to |

| Incomplete Conversion (Reductive Amination) | Steric hindrance of the amine | Increase STAB to 2.0 equiv. Switch solvent to DCE/AcOH (10:1) to accelerate iminium formation. |

| Defluorination | Harsh reduction conditions | Avoid dissolving metal reductions (Na/NH3) on these substrates. STAB and catalytic hydrogenation ( |

References

-

Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. [Link][5]

-

Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. [Link][3]

-

Gairaud, C. B., & Lappin, G. R. (1953). "The Synthesis of Nitrostyrenes." The Journal of Organic Chemistry. [Link]

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link][6]

Sources

- 1. Sciencemadness Discussion Board - Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Troubleshooting low yields in difluoromethylation of benzaldehyde precursors

Welcome to the Application Scientist Support Center. Difluoromethylation of benzaldehyde precursors generally takes two distinct mechanistic pathways depending on the target molecule:

-

Nucleophilic Addition: Addition to the carbonyl carbon to yield α-difluoromethyl alcohols (Ar-CH(OH)CF2H).

-

Deoxofluorination: Direct conversion of the carbonyl oxygen to yield difluoromethylarenes (Ar-CF2H).

Both pathways are prone to specific yield-limiting issues such as incomplete conversion, side-product formation (e.g., benzoin condensation), and reagent degradation. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize your yields.

Module 1: Nucleophilic Difluoromethylation (Synthesis of α-Difluoromethyl Alcohols)

Q: I am using TMSCF2H (Ruppert-Prakash homologue) for the nucleophilic difluoromethylation of 4-cyanobenzaldehyde, but my yields are consistently below 30%. What is causing this, and how can I improve it? A: The underlying issue is the activation energy required to cleave the silicon-carbon bond. The Si–CF2H bond (bond order 0.436) is significantly stronger than the Si–CF3 bond (0.220), making TMSCF2H much harder to activate than its trifluoromethyl counterpart[1]. If you are using standard catalytic fluoride sources (like TBAF) at room temperature, the activation is likely insufficient, leading to unreacted starting material. Solution: Switch to a specific Lewis base activator like CsF in DMF. The reaction is autocatalytic; the generated carbinolate species [Ar(CF2H)(H)CO–] helps propagate the cycle[1]. Alternatively, employing difluoromethyl phenyl sulfone (PhSO2CF2H) with solid KOH in toluene has been shown to be highly effective for aromatic aldehydes, bypassing the need for silyl activation entirely[2].

Q: When scaling up the reaction of electron-deficient benzaldehydes (e.g., p-nitrobenzaldehyde) with difluoromethylene phosphobetaine (DFPB) and a base, I observe a complex mixture and low yields of the desired α-CF2H alcohol. Why? A: Electron-deficient benzaldehydes are highly electrophilic. When exposed to bases like Cs2CO3 at room temperature, these substrates are highly prone to undergo base-catalyzed side reactions, most notably the benzoin condensation[3]. Solution: Lower the reaction temperature. For highly electrophilic substrates, conducting the reaction at 0°C or lower suppresses the benzoin condensation and favors the direct transfer of the CF2H group from the DFPB reagent without the cleavage of the CF2-H bond[3].

Quantitative Data: Optimization of Nucleophilic Difluoromethylation

| Reagent System | Base / Activator | Solvent | Optimal Temp | Typical Yield | Mechanistic Note |

| TMSCF2H | CsF (0.13 equiv) | DMF | Ambient | 80–91% | Autocatalytic carbinolate initiation[1] |

| PhSO2CF2H | KOH (Solid) | Toluene | -40°C to RT | 75–95% | Phase-transfer conditions prevent water interference[2] |

| DFPB | Cs2CO3 (1.5 equiv) | NMP | 0°C to RT | 70–85% | Direct CF2H transfer without CF2–H bond cleavage[3] |

Protocol: Direct Nucleophilic Difluoromethylation using TMSCF2H[1]

Self-Validating Step: The use of a substoichiometric amount of CsF relies on the generated alkoxide product to propagate the catalytic cycle. If the reaction stalls at low conversion, it strongly indicates moisture in the system quenching the alkoxide intermediate.

-

Flame-dry a Schlenk flask under argon and charge with anhydrous CsF (13 mol%).

-

Add the benzaldehyde precursor (1.0 equiv) dissolved in anhydrous DMF (0.5 M concentration).

-

Cool the mixture to 0°C and add TMSCF2H (2.0 equiv) dropwise via syringe.

-

Stir the mixture at ambient temperature for 2–4 hours. Monitor the reaction via TLC or 19F NMR.

-

Quench with aqueous NH4Cl. The complete disappearance of the aldehyde proton signal (~10.0 ppm) in the 1H NMR spectrum validates full conversion.

Module 2: Deoxofluorination (Synthesis of Difluoromethylarenes)

Q: I am attempting the deoxofluorination of an electron-rich benzaldehyde (e.g., p-methoxybenzaldehyde) using DAST. The reaction yields are poor, and I see significant amounts of elimination/rearrangement byproducts. How can I fix this? A: DAST (Diethylaminosulfur trifluoride) often triggers competitive SN1 pathways, especially with electron-rich substrates that can stabilize a transient carbenium ion intermediate, leading to complex mixtures and rearrangement products[4]. Furthermore, DAST has limited thermal stability and can decompose during the reaction. Solution: Transition to a more stable and selective reagent like XtalFluor-E or a Sulfuryl Fluoride (SO2F2) / Tetramethylammonium Fluoride (TMAF) system. XtalFluor-E allows for deoxofluorination at room temperature under highly concentrated (solvent-free) conditions, significantly improving yields for electron-rich substrates[5].

Q: I want to avoid highly reactive and hazardous reagents like DAST or Deoxo-Fluor altogether. Is there a safer alternative for converting benzaldehydes to Ar-CF2H? A: Yes. A recently developed protocol utilizes Sulfuryl Fluoride (SO2F2) gas and Tetramethylammonium Fluoride (TMAF) at room temperature[6]. SO2F2 acts as the deoxygenating agent, while TMAF provides the nucleophilic fluoride. This method boasts kinetic and thermodynamic advantages over DAST and avoids the handling of hazardous liquid fluorinating agents[5].

Quantitative Data: Comparison of Deoxofluorination Reagents

| Reagent | Co-reagent | Conditions | Advantages | Limitations |

| DAST | None | CH2Cl2, 0°C to RT | Commercially available, fast kinetics | Toxic, prone to SN1 side reactions with electron-rich substrates[4] |

| XtalFluor-E | Et3N·3HF | Neat or CH2Cl2, RT | Crystalline, safer handling, high yields | Requires exogenous fluoride source[5] |

| SO2F2 | TMAF | DMF, RT | Cheap gas, excellent functional group tolerance | Requires gas handling or a two-chamber setup[6] |

Protocol: Room Temperature Deoxofluorination using SO2F2 and TMAF[6]

Self-Validating Step: The reaction utilizes a two-chamber system to generate SO2F2 ex situ (from 1,1'-sulfonyldiimidazole and KF), ensuring that unreacted starting materials are not exposed to harsh generation conditions.

-

In Chamber A of a two-chamber reactor, add 1,1'-sulfonyldiimidazole (1.5 equiv) and KF (3.0 equiv) in anhydrous DMF.

-

In Chamber B, add the benzaldehyde (1.0 equiv) and anhydrous TMAF (2.0 equiv) in DMF.

-

Seal the system. Inject trifluoroacetic acid (TFA) into Chamber A to release SO2F2 gas, which diffuses into Chamber B.

-

Stir Chamber B at room temperature for 16 hours.

-

Vent the system carefully through a basic scrubber. Extract with EtOAc and wash with brine. The presence of a diagnostic triplet (~ -110 to -115 ppm, J ~ 56 Hz) in 19F NMR confirms the successful formation of the Ar-CF2H product.

Troubleshooting Workflow Visualization

Troubleshooting workflow for difluoromethylation of benzaldehydes.

References

-

Direct Nucleophilic Difluoromethylation of Carbonyl Compounds. Chinese Academy of Sciences. 3

-

Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts. Beilstein Journal of Organic Chemistry. 2

-

Room Temperature Deoxyfluorination of Benzaldehydes and α-Ketoesters with Sulfuryl Fluoride and Tetramethylammonium Fluoride. Organic Letters - ACS Publications. 6

-

XtalFluor-E: A Useful and Versatile Reagent in Organic Transformations. ResearchGate. 5

-

The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. PMC - NIH. 4

-

Efficient and Direct Nucleophilic Difluoromethylation of Carbonyl Compounds and Imines with Me3SiCF2H at Ambient or Low Temperature. Organic Letters - ACS Publications. 1

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. BJOC - Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts [beilstein-journals.org]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Purifying 5-(Difluoromethyl)-2-methoxy-4-methylbenzaldehyde from reaction byproducts

Welcome to the Technical Support Center for Advanced Organic Syntheses. This guide provides field-proven methodologies, troubleshooting frameworks, and FAQs for isolating 5-(Difluoromethyl)-2-methoxy-4-methylbenzaldehyde (CAS: 2091682-30-1) [1] from complex reaction mixtures.

Synthesizing this heavily substituted benzaldehyde—whether via formylation of a difluoromethylated precursor or difluoromethylation of an aldehyde—often generates a challenging impurity profile. These impurities typically include unreacted starting materials, over-fluorinated analogs (e.g., trifluoromethyl derivatives), regioisomers, and auto-oxidation byproducts.

As a Senior Application Scientist, I have structured this guide to move from rapid chemical separations to high-resolution chromatographic techniques, ensuring you understand the causality behind each physical chemistry principle.

Diagnostic Purification Workflow

Before selecting a purification method, analyze your crude mixture via LC-MS or

Diagnostic workflow for isolating 5-(Difluoromethyl)-2-methoxy-4-methylbenzaldehyde.

Module 1: Chemical Separation via Bisulfite Extraction

The Causality Principle:

Sodium bisulfite (NaHSO

Step-by-Step Methodology

This protocol is a self-validating system: successful extraction is visually confirmed by phase separation, and target recovery is confirmed by pH-dependent partitioning.

-

Solvation: Dissolve the crude reaction mixture in a water-miscible solvent such as Methanol or DMF (approx. 5 mL per gram of crude). Causality: The miscible solvent acts as a bridge, maximizing contact surface area between the lipophilic aldehyde and the aqueous bisulfite ion.

-

Adduct Formation: Transfer to a separatory funnel. Add 3-5 equivalents of freshly prepared saturated aqueous NaHSO

. Shake vigorously for 30–60 seconds. -

Phase Separation: Add deionized water (25 mL) and an immiscible organic solvent like 10% Ethyl Acetate in Hexanes (25 mL). Shake and allow the layers to separate.

-

Validation Check: The target aldehyde is now in the bottom aqueous layer. Spot the top organic layer on a TLC plate; the UV-active spot corresponding to your aldehyde should be completely absent. Discard the organic layer (or save it to recover unreacted non-aldehyde starting materials).

-

Regeneration: To the isolated aqueous layer, add fresh Ethyl Acetate (25 mL). Slowly add a 50% NaOH aqueous solution dropwise while stirring until the aqueous phase reaches pH 12. Causality: High pH deprotonates the hydroxyl group of the adduct, triggering the collapse of the intermediate and expelling the sulfite leaving group to regenerate the free aldehyde.

-

Isolation: Extract the regenerated aldehyde into the Ethyl Acetate layer. Wash the organic layer with brine, dry over anhydrous Na

SO

Liquid-liquid extraction protocol for aldehyde purification via bisulfite adduct formation.

Troubleshooting & FAQs (Bisulfite Extraction)

Q: A thick white solid precipitated at the liquid-liquid interface after adding water and hexanes. Did I lose my product? A: No. Highly substituted, lipophilic aldehydes (like those containing methoxy and difluoromethyl groups) sometimes form bisulfite adducts that are insoluble in both the organic and aqueous layers [3]. Resolution: Filter the entire biphasic mixture through a pad of Celite. Collect the solid adduct trapped on the Celite, suspend it in Ethyl Acetate and water, and proceed directly to the NaOH regeneration step (Step 5).

Q: Can I use this method to separate my target from a regioisomeric aldehyde (e.g., 3-(difluoromethyl)-2-methoxy-4-methylbenzaldehyde)? A: No. Both regioisomers possess sterically accessible aldehyde groups and will form bisulfite adducts simultaneously. To resolve regioisomers, you must proceed to Module 2 (Chromatography).

Module 2: Chromatographic Resolution of Fluorinated Analogs

The Causality Principle:

If your mixture contains fluorination variants (e.g., trifluoromethyl vs. difluoromethyl) or regioisomers, chemical extraction is insufficient. Silica gel chromatography relies on differential hydrogen bonding and dipole interactions with the stationary phase silanol groups. The -CHF

Quantitative Data: Expected Chromatographic Behavior

Use the following table to predict the elution order of your reaction components.

| Compound / Impurity Profile | Structural Feature | Relative Polarity | Expected R |

| 1-(Difluoromethyl)-4-methoxy-2-methylbenzene | Unreacted SM (No Aldehyde) | Very Low | ~ 0.80 |

| 5-(Trifluoromethyl)-2-methoxy-4-methylbenzaldehyde | Over-fluorinated Aldehyde | Low | ~ 0.45 |

| 5-(Difluoromethyl)-2-methoxy-4-methylbenzaldehyde | Target Compound | Moderate | ~ 0.35 |

| 2-Methoxy-4-methylbenzaldehyde | Under-fluorinated Aldehyde | High | ~ 0.25 |

| 5-(Difluoromethyl)-2-methoxy-4-methylbenzoic acid | Auto-oxidation Byproduct | Very High | 0.00 - 0.10 (Streaks) |

Step-by-Step Methodology

-

Column Preparation: Pack a silica gel column using 100% Hexanes.

-

Sample Loading: Due to the methoxy group, the compound may exhibit slight tailing. Dry-loading is highly recommended: dissolve the crude in a minimal amount of Dichloromethane (DCM), add silica gel (3x the crude mass), and evaporate to a free-flowing powder before loading onto the column bed.

-

Elution: Run a shallow gradient starting from 100% Hexanes. Slowly increase polarity to 5% Ethyl Acetate, then 10%, and finally 20% Ethyl Acetate in Hexanes. Causality: A shallow gradient is critical to separate the 5-difluoromethyl target from the 3-difluoromethyl regioisomer, which often elute within

R -

Fraction Collection: Monitor fractions via TLC using UV light (254 nm). The target compound strongly absorbs UV due to the conjugated aromatic aldehyde system.

Troubleshooting & FAQs (Chromatography)

Q: My target compound and the regioisomer are co-eluting even with a shallow gradient. How can I resolve them?

A: Switch your solvent system. The Hexane/Ethyl Acetate system relies primarily on hydrogen-bond acceptance. Switch to a Toluene/DCM or Hexane/Diethyl Ether system. Diethyl ether provides different dipole-dipole interactions that uniquely exploit the weak hydrogen-bond donating ability of the -CHF

Module 3: Removal of Auto-Oxidation Byproducts

The Causality Principle:

Electron-deficient benzaldehydes are highly susceptible to auto-oxidation into their corresponding carboxylic acids upon prolonged exposure to atmospheric oxygen and light. If your

Step-by-Step Methodology

-

Dissolve the contaminated aldehyde in an organic solvent (e.g., DCM or Diethyl Ether).

-

Wash the organic layer twice with an equal volume of saturated aqueous NaHCO

. -

Causality: The mild base (NaHCO

) is strong enough to deprotonate the carboxylic acid (pKa ~4) into a water-soluble carboxylate salt, but too weak to trigger the Cannizzaro reaction or degrade the aldehyde. -

Separate the layers. The purified aldehyde remains in the organic layer, while the oxidized impurity is washed away in the aqueous layer.

References

-

Boucher, M. M., et al. "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 2017, 21(9), 1394–1403. Available at:[Link]

Technical Support Center: Handling Moisture Sensitivity in 5-(Difluoromethyl)-2-methoxy-4-methylbenzaldehyde

Welcome to the specialized technical support hub for 5-(Difluoromethyl)-2-methoxy-4-methylbenzaldehyde . As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we will dissect the fundamental chemical causality behind this molecule's instability, provide self-validating recovery protocols, and answer the most critical troubleshooting questions encountered in drug development workflows.

The Chemistry of Instability: Mechanistic Overview

To successfully handle 5-(Difluoromethyl)-2-methoxy-4-methylbenzaldehyde, you must first understand why it behaves the way it does.

Standard aromatic aldehydes (like benzaldehyde) are relatively stable. However, the introduction of the difluoromethyl group (-CF₂H) fundamentally alters the molecule's electronic landscape. Fluorine is highly electronegative and exerts a powerful inductive electron-withdrawing effect (-I effect). This removes electron density from the aromatic ring and, consequently, from the carbonyl carbon[1].

This destabilizes the carbonyl state, making the carbon highly electrophilic. When exposed to atmospheric moisture, water acts as a nucleophile, rapidly attacking the carbonyl to form a geminal diol (gem-diol or hydrate) . While standard ketones and aldehydes resist hydrate formation due to the stabilizing effects of alkyl groups, the presence of highly electronegative fluorines dominates the system, driving the equilibrium heavily toward the gem-diol[2]. Furthermore, in the presence of primary alcohols (like methanol), the molecule will rapidly form transient hemiketals[3].

Pathways of moisture-induced hydration, hemiketal formation, and oxidation in fluorinated aldehydes.

Diagnostic Troubleshooting & FAQs

Q: My reagent has turned from a crisp powder/clear liquid into a cloudy, viscous mass. Is it ruined? A: Not necessarily. The cloudiness and viscosity change indicate that the aldehyde has absorbed atmospheric moisture and converted into its gem-diol form[2]. Because this is a reversible equilibrium, the active aldehyde can be recovered using the dehydration protocols detailed in Section 4.

Q: Can I use standard Karl Fischer (KF) titration to check the water content of this compound? A: No. Standard KF reagents are methanol-based. The highly electrophilic fluorinated aldehyde will react with the methanol to form an acetal. This side reaction produces water in situ, leading to an infinite titration drift and falsely elevated moisture readings[4]. You must use aldehyde-specific, methanol-free KF reagents.

Q: Why did my downstream reductive amination fail when I used methanol as the solvent? A: Fluorinated carbonyls form transient hemiketals rapidly in the presence of primary alcohols[3]. By dissolving the compound in methanol, you inadvertently converted the active electrophile into a sterically hindered, less reactive hemiketal. Always use non-nucleophilic, anhydrous solvents (e.g., DCM, THF, or Toluene) for reactions involving this compound.

Q: I stored the compound in a standard desiccator with Drierite, but it still lost reactivity over time. Why? A: While a desiccator controls moisture, it does not control oxygen. Aldehydes are prone to auto-oxidation, converting irreversibly into carboxylic acids. Storage must address both moisture and oxygen.

Quantitative Baselines

To ensure reproducibility, compare your analytical parameters against these established baselines for fluorinated aromatic aldehydes.

| Parameter | Standard Aldehydes | 5-(Difluoromethyl)-2-methoxy-4-methylbenzaldehyde | Causality / Rationale |